molecular formula C14H14N2O5S B6394784 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261967-81-0

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6394784
CAS No.: 1261967-81-0
M. Wt: 322.34 g/mol
InChI Key: UDCXQHGQXJMQFU-UHFFFAOYSA-N
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a hydroxyl group, and an isonicotinic acid moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

5-[2-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)12-6-4-3-5-9(12)11-8-15-13(17)7-10(11)14(18)19/h3-8H,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCXQHGQXJMQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-hydroxyisonicotinic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amine group is sulfonated using dimethyl sulfate to form the N,N-dimethylsulfamoyl group.

    Coupling: Finally, the sulfonated compound is coupled with 2-hydroxyisonicotinic acid under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can participate in redox reactions, influencing cellular pathways. The isonicotinic acid moiety can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    2-Hydroxyisonicotinic acid: Shares the isonicotinic acid moiety but lacks the sulfonamide group.

    N,N-Dimethylsulfamoylphenyl derivatives: Similar sulfonamide group but different aromatic substitutions.

Uniqueness: 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

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